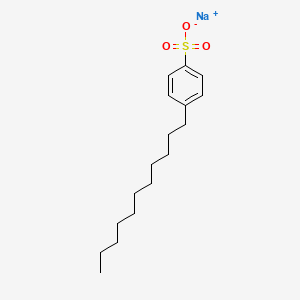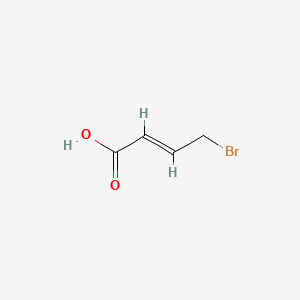
p-Coumaryl alcohol
描述
p-Coumaryl alcohol, also known as 4-hydroxycinnamyl alcohol, is a phytochemical and one of the monolignols. It is a white solid that serves as a major precursor to lignin and lignans, which are essential components of plant cell walls. This compound is synthesized via the phenylpropanoid biochemical pathway and plays a crucial role in the structural integrity and defense mechanisms of plants .
生化分析
Biochemical Properties
p-Coumaryl alcohol plays a significant role in the biosynthesis of lignin, a large group of aromatic polymers resulting from the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . The main building blocks of lignin are the hydroxycinnamyl alcohols coniferyl alcohol and sinapyl alcohol, with typically minor amounts of this compound . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .
Cellular Effects
The deposition of lignin, which includes this compound, makes the cell walls of secondarily thickened cells rigid and impervious . In addition to developmentally programmed deposition of lignin, its biosynthesis can also be induced upon various biotic and abiotic stress conditions, such as wounding, pathogen infection, metabolic stress, and perturbations in cell wall structure .
Molecular Mechanism
The units resulting from the monolignols, when incorporated into the lignin polymer, are called guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units . The polymerization of this compound into lignin involves both C–O and C–C bonds, leading to a heterogeneous structure and a three-dimensional structure .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a metabolic pathway that synthesizes monolignols .
Subcellular Localization
Certain enzymes of the lignin biosynthetic pathway, namely the cytochrome P450 enzymes CINNAMATE 4-HYDROXYLASE (C4H), p-COUMARATE 3-HYDROXYLASE (C3H), and FERULATE 5-HYDROXYLASE (F5H), are membrane proteins thought to be active at the cytosolic side of the endoplasmic reticulum . This suggests that this compound, as a substrate of these enzymes, may also be localized to the endoplasmic reticulum during lignin biosynthesis.
准备方法
Synthetic Routes and Reaction Conditions: p-Coumaryl alcohol is synthesized through the phenylpropanoid pathway in plants. This pathway involves the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. The p-coumaric acid is subsequently reduced to this compound through enzymatic reactions involving cinnamate 4-hydroxylase and cinnamyl alcohol dehydrogenase .
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction and purification of lignin from plant biomass. The lignin is then subjected to chemical or enzymatic treatments to release the monolignols, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form p-coumaric acid.
Reduction: It can be reduced to form various derivatives, such as chavicol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: p-Coumaric acid
Reduction: Chavicol and other derivatives
Substitution: Various substituted phenolic compounds
科学研究应用
p-Coumaryl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It plays a role in the study of plant biochemistry and physiology, particularly in lignin biosynthesis.
Medicine: Research has shown potential antioxidant, anti-inflammatory, and anticancer properties of this compound derivatives.
Industry: It is used in the production of bio-based materials, such as bioplastics and biofuels
作用机制
p-Coumaryl alcohol exerts its effects primarily through its role in lignin biosynthesis. The compound undergoes enzymatic dehydrogenation to form lignin polymers, which provide structural support and defense against microbial attack in plants. The molecular targets involved include enzymes such as cinnamate 4-hydroxylase and cinnamyl alcohol dehydrogenase .
相似化合物的比较
- Coniferyl alcohol
- Sinapyl alcohol
- Cinnamyl alcohol
Comparison:
- Coniferyl alcohol: Contains a methoxy group, making it more hydrophobic compared to p-coumaryl alcohol.
- Sinapyl alcohol: Contains two methoxy groups, leading to even greater hydrophobicity and different reactivity.
- Cinnamyl alcohol: Lacks the hydroxyl group on the aromatic ring, resulting in different chemical properties and reactivity .
This compound is unique due to its specific role in lignin biosynthesis and its relatively simple structure compared to its methoxylated counterparts.
属性
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNLHDGQWUGONS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895024 | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20649-40-5, 3690-05-9 | |
| Record name | (E)-p-Coumaryl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20649-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Coumaryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-COUMARYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61POZ1QQ11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.5 °C | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)









